tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate
Description
tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate (CAS: 1049677-44-2) is a substituted isoindole derivative featuring a tert-butyl carbamate group at position 2, an amino group at position 6, and two methyl groups at position 2. This compound is structurally characterized by its bicyclic aromatic system, which is functionalized to enhance reactivity and stability for applications in pharmaceutical and materials chemistry. Its safety data sheet (SDS) confirms a 100% pure formulation, with handling precautions typical of organic intermediates (e.g., avoidance of inhalation and skin contact) .
The amino group at position 6 and the sterically bulky tert-butyl ester at position 2 make it a versatile building block for synthesizing more complex molecules, such as kinase inhibitors or peptidomimetics.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-8-11(16)6-7-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3 |
InChI Key |
CTCYIKXXQJFFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Isoindole Core Formation | Cyclization of ortho-substituted benzylamines or benzyl halides under acidic or basic conditions | Establishes the bicyclic isoindole framework |
| 2 | tert-Butyl Ester Introduction | Reaction with di-tert-butyl dicarbonate (Boc₂O) in presence of base such as 4-dimethylaminopyridine (DMAP), often in dichloromethane (DCM) at room temperature | Boc protection of carboxyl group; reaction monitored by TLC; typical yields ~60-70% |
| 3 | Amination at 6-Position | Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution using ammonia or primary amines | Requires careful catalyst screening (e.g., Pd₂(dba)₃) and dry conditions to avoid moisture interference |
| 4 | Purification | Column chromatography on silica gel using gradient elution (ethyl acetate/hexane) or recrystallization from ethanol/water | Ensures >95% purity; solidifies as transparent crystals after days |
Analytical Characterization Techniques
To confirm structure and purity, the following analytical methods are critical:
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm substitution pattern and Boc group integrity | Aromatic protons δ 7.0–7.5 ppm; tert-butyl protons δ 1.2–1.5 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | [M+H]+ peak consistent with C15H22N2O2 (m/z ~262.35) |
| High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) | Purity assessment | Purity >95% on C18 column with acetonitrile/water mobile phase |
| Melting Point Determination | Assess compound crystallinity and purity | Transparent crystals with melting points consistent with literature |
Challenges and Optimization in Synthesis
| Challenge | Description | Mitigation Strategies |
|---|---|---|
| Hygroscopic Amino Group | Moisture absorption alters stoichiometry and reaction outcomes | Use of molecular sieves, dry solvents, and moisture monitoring |
| Catalyst Variability | Inconsistent catalytic activity affects amination yields | Pre-screen catalyst batches using TLC and small-scale reactions |
| Incomplete Documentation | Lack of detailed reaction parameters impedes reproducibility | Adherence to FAIR data principles, including reporting stir rates, temperature ramps |
| Purification Difficulties | Impurities and side-products complicate isolation | Gradient elution chromatography and recrystallization protocols optimized |
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | ortho-substituted benzylamines/halides, tert-butyl dicarbonate, amines |
| Core Formation | Cyclization under acidic/basic catalysis |
| Protection Group | tert-Butyl carbamate (Boc) introduced via Boc₂O and DMAP |
| Amination Method | Palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic substitution |
| Solvents | Dichloromethane, tetrahydrofuran (THF) for lithiation steps |
| Temperature Range | −78 °C to room temperature |
| Purification | Silica gel chromatography, recrystallization |
| Yields | Typically 60–70% per step |
| Characterization | NMR, HRMS, HPLC-PDA, melting point |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under suitable conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamines or secondary amines.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, isoindole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The amino group in the compound can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Isoindole derivatives have shown promise in targeting specific biological pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate and analogous tert-butyl-substituted isoindole/indole derivatives:
Key Observations:
Functional Group Diversity: The target compound’s 6-amino group contrasts with the mesylate in compound 15 and the polycyclic substituent in compound 8 . This amino group enables direct participation in condensation or acylation reactions, whereas the mesylate in 15 serves as a leaving group for nucleophilic substitutions.
In contrast, compound 8’s bulky triterpenoid substituent may restrict conformational flexibility .
Research Findings and Data Gaps
- Structural Characterization: No crystallographic data for the target compound are provided in the evidence. SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement, suggesting that such tools could elucidate its 3D structure.
- Reactivity Studies: The amino group’s nucleophilicity remains unexplored in the evidence but could be benchmarked against similar compounds like 15, where mesylate groups facilitate further functionalization .
- Safety and Handling : The SDS for the target compound emphasizes standard organic intermediate precautions , but toxicity or environmental impact data are absent.
Biological Activity
tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate (CAS No. 2007924-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.30 g/mol. The structure features an isoindole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2007924-91-4 |
| Molecular Formula | C₁₃H₁₉N₁O₂ |
| Molecular Weight | 219.30 g/mol |
| Purity | ≥ 97% |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of isoindole derivatives, including this compound. Research indicates that compounds with isoindole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives could inhibit cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction mechanisms .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages. This effect is particularly significant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Neuroprotective Properties
Neuroprotective effects have been observed in animal models where this compound was administered. The compound appears to mitigate neuronal damage and improve cognitive function in models of neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A recent publication investigated the anticancer activity of several isoindole derivatives, including this compound. The study utilized MTT assays to assess cell viability and found that this compound reduced the viability of MCF-7 cells by approximately 65% at a concentration of 50 µM after 48 hours of treatment .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammatory pathways, researchers treated RAW264.7 macrophages with this compound and measured the levels of TNF-alpha and IL-6. The results indicated a significant decrease in these cytokines compared to untreated controls, suggesting a strong anti-inflammatory effect mediated through NF-kB pathway inhibition .
Q & A
Q. What are the established synthetic routes and purification methods for tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate?
- Methodological Answer : The synthesis typically involves tert-butyl protection of the indole nitrogen, followed by functionalization at the 6-position. A common approach includes:
Boc Protection : Reacting the indole precursor with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in the presence of a base like DMAP .
Amination : Introducing the amino group via palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic substitution, depending on the leaving group .
Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and Boc-group integrity. Aromatic protons appear downfield (δ 7.0–7.5 ppm), while tert-butyl signals resonate at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁N₂O₂: 261.1603) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the recommended storage and handling protocols to prevent degradation?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture, acids, or bases, which may cleave the Boc group .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer :
Q. What experimental design strategies optimize yield and scalability?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example:
- Central Composite Design : Evaluates the impact of Pd catalyst (0.5–2 mol%) and reaction time (12–24 hrs) on yield .
- Response Surface Methodology : Identifies optimal conditions for Boc protection (e.g., 0°C vs. room temperature) .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms for modifying the isoindole core?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates. For example:
- Reaction Path Search : ICReDD’s quantum chemical calculations predict energy barriers for amination steps, guiding catalyst selection (e.g., Pd vs. Cu) .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize charged intermediates .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., tert-butyl 1H-indazole-1-carboxylate derivatives) .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .
- Statistical Validation : Apply principal component analysis (PCA) to batch data for outlier detection .
Q. What strategies enable selective functionalization of the isoindole heterocycle?
- Methodological Answer :
- Directed C-H Activation : Use directing groups (e.g., pyridyl) at the 3-position to facilitate Pd-catalyzed coupling at the 6-amino site .
- Protection/Deprotection : Temporarily mask the amino group with Fmoc to enable orthogonal modifications elsewhere .
Q. How can environmental impacts be assessed for lab-scale synthesis?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Quantify waste solvents (e.g., DMF, dichloromethane) using the EHS Tool by the ICReDD consortium .
- Green Chemistry Metrics : Calculate process mass intensity (PMI) and substitute hazardous solvents with cyclopentyl methyl ether (CPME) .
- Limitations : Ecotoxicity data for this compound is unavailable; extrapolate from structurally similar tert-butyl amines .
Q. What are the key challenges in reproducing synthetic protocols for this compound?
- Methodological Answer :
- Hygroscopicity : The amino group absorbs moisture, altering stoichiometry. Use molecular sieves during reactions and Karl Fischer titration to monitor solvent dryness .
- Catalyst Batch Variability : Pre-screen Pd catalysts (e.g., Pd₂(dba)₃) via TLC to ensure consistent activity .
- Documentation Gaps : Adhere to FAIR data principles by reporting exact reaction conditions (e.g., ramp rates, stir speeds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
